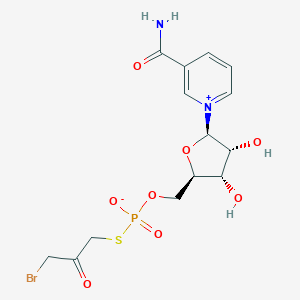
Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate, also known as Br-NAD+, is a synthetic derivative of nicotinamide adenine dinucleotide (NAD+). It has recently gained attention in the scientific community due to its potential applications in various fields, including biochemistry, molecular biology, and pharmacology.
Applications De Recherche Scientifique
Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has various applications in scientific research, including:
1. Studying the role of NAD+ in cellular metabolism: Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ can be used to investigate the role of NAD+ in cellular metabolism, particularly in the regulation of energy metabolism and redox signaling.
2. Developing NAD+ biosensors: Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ can be used as a substrate for the development of NAD+ biosensors, which can be used to monitor NAD+ levels in cells and tissues.
3. Studying the function of NAD+-dependent enzymes: Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ can be used to study the function of NAD+-dependent enzymes, such as sirtuins and poly(ADP-ribose) polymerases (PARPs).
Mécanisme D'action
Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ is a competitive inhibitor of NAD+-dependent enzymes, such as sirtuins and PARPs. It acts by binding to the active site of these enzymes, preventing the binding of NAD+ and inhibiting their activity. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ can also be used as a substrate for NAD+ biosensors, which can detect changes in NAD+ levels in cells and tissues.
Effets Biochimiques Et Physiologiques
Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has been shown to have various biochemical and physiological effects, including:
1. Inhibition of sirtuins: Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has been shown to inhibit the activity of sirtuins, which are NAD+-dependent deacetylases involved in the regulation of energy metabolism, DNA repair, and aging.
2. Inhibition of PARPs: Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has been shown to inhibit the activity of PARPs, which are NAD+-dependent enzymes involved in DNA damage repair and cell death.
3. Regulation of energy metabolism: Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has been shown to regulate energy metabolism by modulating the activity of NAD+-dependent enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation.
Avantages Et Limitations Des Expériences En Laboratoire
Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has several advantages and limitations for lab experiments, including:
Advantages:
1. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ is a synthetic derivative of NAD+ and can be easily synthesized in the lab.
2. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ is a competitive inhibitor of NAD+-dependent enzymes and can be used to study their activity and function.
3. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ can be used as a substrate for NAD+ biosensors, which can detect changes in NAD+ levels in cells and tissues.
Limitations:
1. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ is a synthetic derivative of NAD+ and may not accurately mimic the effects of endogenous NAD+.
2. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ may have off-target effects on other enzymes or pathways.
3. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ may have limited stability or solubility in certain experimental conditions.
Orientations Futures
There are several future directions for research on Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+, including:
1. Developing more potent and selective inhibitors of NAD+-dependent enzymes using Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ as a starting point.
2. Investigating the role of Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ in regulating cellular metabolism and redox signaling.
3. Developing new NAD+ biosensors using Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ as a substrate.
4. Studying the pharmacokinetics and pharmacodynamics of Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ in vivo.
5. Investigating the potential therapeutic applications of Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+, such as in cancer treatment or neurodegenerative diseases.
Conclusion:
Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ is a synthetic derivative of NAD+ that has various applications in scientific research. It can be easily synthesized in the lab and used to study the activity and function of NAD+-dependent enzymes, as well as to develop NAD+ biosensors. Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ has been shown to have various biochemical and physiological effects, including the inhibition of sirtuins and PARPs and the regulation of energy metabolism. There are several future directions for research on Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+, including the development of more potent and selective inhibitors of NAD+-dependent enzymes and the investigation of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ involves the modification of the nicotinamide ribose moiety of NAD+ with a bromoacetyl group and a thiophosphate group. The synthesis method has been described in detail in a recent publication by Zhou et al. (2020). Briefly, the synthesis involves the reaction of NAD+ with bromoacetyl chloride and triethylamine in dimethylformamide, followed by the addition of thiophosphoryl chloride and triethylamine in dichloromethane. The resulting Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate+ is purified by high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
150035-59-9 |
|---|---|
Nom du produit |
Nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate |
Formule moléculaire |
C14H18BrN2O8PS |
Poids moléculaire |
485.25 g/mol |
Nom IUPAC |
(3-bromo-2-oxopropyl)sulfanyl-[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate |
InChI |
InChI=1S/C14H18BrN2O8PS/c15-4-9(18)7-27-26(22,23)24-6-10-11(19)12(20)14(25-10)17-3-1-2-8(5-17)13(16)21/h1-3,5,10-12,14,19-20H,4,6-7H2,(H2-,16,21,22,23)/t10-,11-,12-,14-/m1/s1 |
Clé InChI |
QJQJPCXQNNYCCE-HKUMRIAESA-N |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])SCC(=O)CBr)O)O)C(=O)N |
Autres numéros CAS |
150035-59-9 |
Synonymes |
nicotinamide ribose 5'-O-(S-(3-bromo-2-oxopropyl))thiophosphate NMNS-BOP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



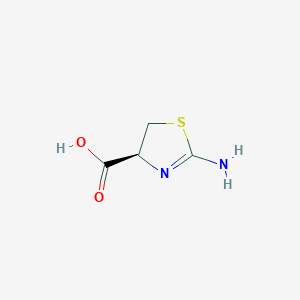
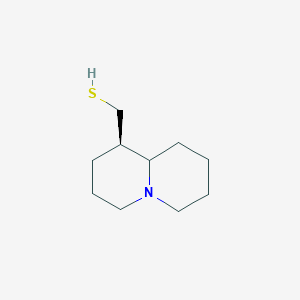
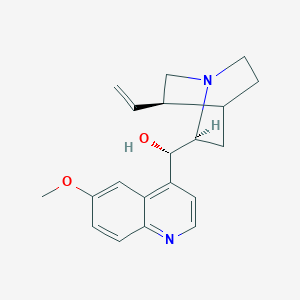
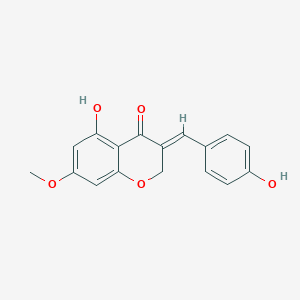
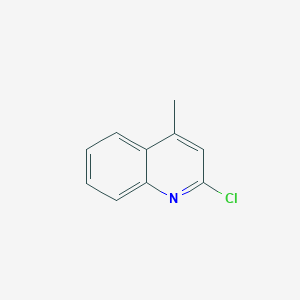
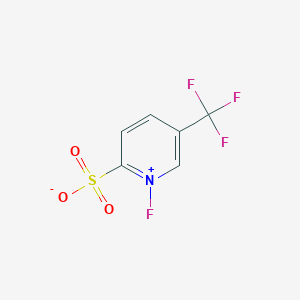
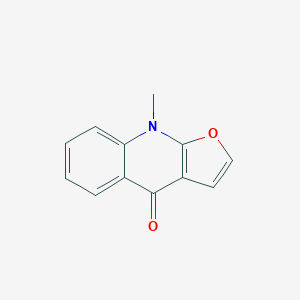
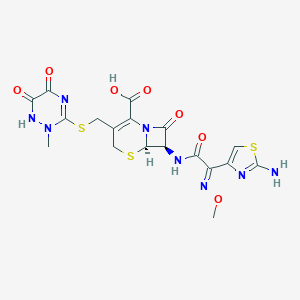

![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)
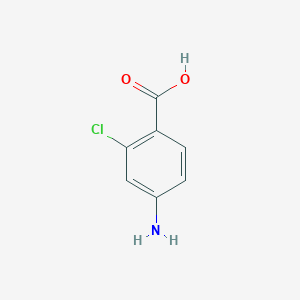
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)

